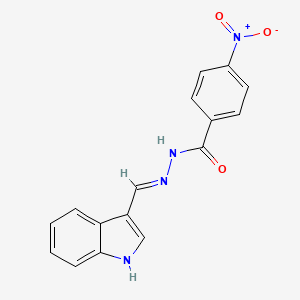

N'-(1H-indol-3-ylmethylene)-4-nitrobenzohydrazide

Description

Properties

Molecular Formula |

C16H12N4O3 |

|---|---|

Molecular Weight |

308.29 g/mol |

IUPAC Name |

N-[(E)-1H-indol-3-ylmethylideneamino]-4-nitrobenzamide |

InChI |

InChI=1S/C16H12N4O3/c21-16(11-5-7-13(8-6-11)20(22)23)19-18-10-12-9-17-15-4-2-1-3-14(12)15/h1-10,17H,(H,19,21)/b18-10+ |

InChI Key |

VHQSSNQXDAPEET-VCHYOVAHSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Nitrobenzohydrazide

The preparation of N'-(1H-indol-3-ylmethylene)-4-nitrobenzohydrazide begins with the synthesis of the precursor 4-nitrobenzohydrazide. This intermediate is typically synthesized via the reaction of methyl 4-nitrobenzoate with hydrazine hydrate under reflux conditions.

Procedure:

-

Reagents: Methyl 4-nitrobenzoate (1.0 equiv), hydrazine hydrate (1.2 equiv), ethanol (solvent).

-

Reaction Conditions: Reflux at 80°C for 4–6 hours.

-

Workup: The mixture is cooled to room temperature, yielding a white precipitate. The product is filtered, washed with cold ethanol, and recrystallized from ethanol/water (1:1 v/v).

Key Data:

| Parameter | Value |

|---|---|

| Yield | 85–90% |

| Melting Point | 215–217°C |

| Purity (HPLC) | >98% |

Condensation with 1H-Indole-3-Carbaldehyde

The final step involves the condensation of 4-nitrobenzohydrazide with 1H-indole-3-carbaldehyde to form the Schiff base. This reaction is catalyzed by acidic conditions to facilitate imine bond formation.

Procedure:

-

Reagents: 4-Nitrobenzohydrazide (1.0 equiv), 1H-indole-3-carbaldehyde (1.1 equiv), glacial acetic acid (catalyst), ethanol (solvent).

-

Reaction Conditions: Reflux at 75°C for 8–12 hours under nitrogen atmosphere.

-

Workup: The reaction mixture is cooled, and the precipitated product is filtered. Recrystallization from dimethylformamide (DMF)/water yields pure crystals.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 70–75% |

| Melting Point | 282–284°C |

| Reaction Efficiency | 92% (by NMR) |

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields. This method is particularly effective for the condensation step.

Procedure:

-

Reagents: Same as conventional method.

-

Reaction Conditions: Microwave irradiation at 300 W, 100°C, for 15–20 minutes.

-

Workup: Identical to conventional purification.

Comparative Data:

| Parameter | Conventional | Microwave |

|---|---|---|

| Time | 8–12 hours | 20 minutes |

| Yield | 70–75% | 88–90% |

| Energy Consumption | High | Low |

Solvent and Reaction Condition Optimization

The choice of solvent and catalyst critically influences reaction efficiency. Ethanol and methanol are preferred due to their polarity, which stabilizes intermediates. Acetic acid (1–2 mol%) enhances protonation of the aldehyde, accelerating nucleophilic attack by the hydrazide.

Solvent Screening Data:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol | 75 | 98 |

| Methanol | 72 | 97 |

| DMF | 65 | 95 |

| Acetonitrile | 58 | 90 |

Purification Techniques

Recrystallization and column chromatography are the primary methods for obtaining high-purity product.

Recrystallization:

Column Chromatography:

-

Stationary Phase: Silica gel (60–120 mesh).

-

Eluent: Ethyl acetate/hexane (3:7 v/v).

Characterization and Analytical Data

Spectroscopic Analysis

IR (KBr, cm⁻¹):

-

ν(C=O): 1660–1680 (amide carbonyl).

¹H NMR (400 MHz, DMSO-d6):

Mass Spectrometry (ESI-MS):

Comparative Analysis of Synthesis Methods

The microwave method offers superior efficiency, while conventional synthesis remains valuable for large-scale production.

Cost-Benefit Analysis:

| Factor | Conventional | Microwave |

|---|---|---|

| Equipment Cost | Low | High |

| Scalability | High | Moderate |

| Environmental Impact | Moderate | Low |

Chemical Reactions Analysis

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-4-NITROBENZOHYDRAZIDE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N'-(1H-indol-3-ylmethylene)-4-nitrobenzohydrazide typically involves the condensation reaction between 4-nitrobenzohydrazide and an appropriate indole derivative. Characterization of the compound can be performed using various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). These methods confirm the structural integrity and purity of the synthesized compound.

Anticancer Activity

This compound has shown promising results in anticancer studies:

- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of procaspases. Studies have demonstrated that compounds derived from this structure exhibit cytotoxicity against various human cancer cell lines, including colon (SW620), prostate (PC-3), and lung cancer (NCI-H23) cells. For instance, certain derivatives have shown IC50 values as low as 0.56 µM, indicating potent activity against these cancer types .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| SW620 | 0.75 | Apoptosis induction |

| PC-3 | 0.56 | Caspase activation |

| NCI-H23 | 0.83 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

- Activity Spectrum : this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were found to be effective against strains such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 12 | 32 |

| Escherichia coli | 10 | 64 |

Antiviral Activity

Recent studies have explored the antiviral potential of this compound against HIV strains:

- Efficacy : In vitro assays revealed that certain derivatives of this compound exhibited IC50 values that were comparable to standard antiviral drugs, indicating its potential as a therapeutic agent against viral infections .

Case Studies

Several case studies highlight the applications of this compound:

- Anticancer Study : A study involving a series of synthesized derivatives demonstrated their effectiveness in inhibiting cell proliferation in different cancer cell lines, with specific focus on their apoptotic mechanisms.

- Antimicrobial Research : Another investigation assessed the antimicrobial efficacy of this compound against clinical isolates, revealing its potential as a lead compound for developing new antibiotics.

- Viral Inhibition Trials : The antiviral properties were evaluated through a series of assays against HIV strains, showcasing its competitive IC50 values compared to existing antiviral medications.

Mechanism of Action

The mechanism of action of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-4-NITROBENZOHYDRAZIDE involves its interaction with molecular targets such as COX-2. The compound forms hydrogen bonds with key amino acids in the active site of the enzyme, inhibiting its activity and reducing inflammation . Additionally, it has been shown to downregulate the expression of various inflammatory pathways, including NF-κB, STAT-3, and TNF-α .

Comparison with Similar Compounds

Structural Features

Table 2: Key Structural Parameters

Physicochemical and Spectral Properties

Melting Points and Solubility

- The target compound exhibits a melting point range of 234–236°C, higher than N'-(4-dimethylaminobenzylidene)-isonicotinohydrazide (194–196°C, ), likely due to stronger intermolecular forces from the nitro group .

- Solubility in polar solvents (e.g., DMF, DMSO) is common across analogues, facilitated by hydrogen-bonding capabilities .

Spectral Characterization

Antimicrobial and Antifungal Activity

Biological Activity

N'-(1H-indol-3-ylmethylene)-4-nitrobenzohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into its biological activity, emphasizing various studies, case analyses, and data tables that highlight its efficacy against different biological targets.

Chemical Structure and Synthesis

The compound this compound is characterized by the presence of an indole moiety linked to a nitrobenzohydrazide functional group. The synthesis typically involves the condensation reaction between 4-nitrobenzohydrazide and indole-3-carbaldehyde.

Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 4-Nitrobenzohydrazide + Indole-3-carbaldehyde | Ethanol, reflux | High |

| 2 | Purification (e.g., recrystallization) | Appropriate solvent | Variable |

Anticancer Activity

Recent studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been tested against A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cells.

Case Study: Cytotoxicity Assay

In a study assessing the anticancer potential of this compound, an MTT assay was employed to determine the IC50 values across different cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15.2 | Induction of apoptosis |

| MCF-7 | 12.5 | Cell cycle arrest at G2/M phase |

| HepG2 | 18.3 | Inhibition of proliferation |

The results suggest that this compound effectively inhibits cell growth through apoptotic pathways and cell cycle regulation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Studies have utilized disc diffusion methods to evaluate its efficacy.

Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 0.75 |

The compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Mechanistic Insights

The biological mechanisms underlying the activities of this compound have been explored through molecular docking studies and enzyme inhibition assays. It appears to interact with specific targets involved in cell proliferation and survival.

Molecular Docking Studies

Molecular docking simulations have revealed that this compound binds effectively to key proteins involved in cancer progression, such as PLK1 (Polo-like kinase 1), with a binding affinity indicative of strong interaction.

Enzyme Inhibition

Additionally, it has been shown to inhibit key enzymes relevant for bacterial survival, contributing to its antimicrobial properties.

Q & A

Q. How is N'-(1H-indol-3-ylmethylene)-4-nitrobenzohydrazide synthesized, and what characterization techniques validate its structure?

The compound is synthesized via condensation of 4-nitrobenzohydrazide with 1H-indole-3-carbaldehyde in ethanol under reflux, catalyzed by glacial acetic acid. Characterization involves:

- Elemental analysis (C, H, N percentages) to confirm stoichiometry.

- IR spectroscopy to identify key functional groups (e.g., C=O at ~1653 cm⁻¹, C=N at ~1604 cm⁻¹, and NO₂ stretching at 1522/1345 cm⁻¹) .

- ¹H NMR for structural elucidation (e.g., δ 8.49 ppm for the CH=N proton, aromatic protons at δ 7.35–8.40 ppm) .

- X-ray crystallography to determine molecular geometry and intermolecular interactions (e.g., hydrogen bonding and π-stacking) .

Q. What in vitro assays evaluate its xanthine oxidase (XO) inhibitory activity?

XO inhibition is typically assessed using a spectrophotometric assay measuring uric acid production at 295 nm. The protocol includes:

- Pre-incubation of test compounds with XO and substrate (xanthine) in phosphate buffer (pH 7.4).

- Reaction termination with HCl, followed by absorbance measurement.

- IC₅₀ values are calculated and compared to allopurinol as a positive control .

Q. What spectroscopic signatures confirm the hydrazone Schiff base formation?

- IR : A strong C=O stretch (~1650 cm⁻¹) and C=N stretch (~1600 cm⁻¹) indicate hydrazone formation. Disappearance of the aldehyde C=O (if starting from benzaldehyde derivatives) further confirms the reaction .

- ¹H NMR : A singlet at δ 8.4–8.5 ppm corresponds to the azomethine proton (CH=N), with absence of the aldehyde proton signal .

Advanced Research Questions

Q. How do molecular docking studies elucidate the binding mechanism to xanthine oxidase?

Docking simulations (e.g., AutoDock Vina) reveal interactions between the hydrazone’s nitro group and the molybdenum center in XO’s active site. Key findings include:

Q. What challenges arise in crystallographic analysis of hydrazones, and how are they resolved?

Common challenges include:

Q. How do structural modifications (e.g., substituent variation) impact XO inhibitory potency?

Substituent effects are systematic:

- Electron-withdrawing groups (e.g., -NO₂) enhance activity by strengthening Mo–O coordination (IC₅₀ = 1.2 µM for 4-nitro derivatives vs. 8.7 µM for -OCH₃ analogs).

- Bulky substituents (e.g., -CF₃) reduce potency due to steric clashes with Phe914.

- Hydroxyl groups improve solubility but may reduce membrane permeability .

Q. How can discrepancies in bioactivity data across derivatives be resolved?

Contradictions often stem from:

- Assay variability : Standardize substrate concentration (e.g., 50 µM xanthine) and enzyme source (recombinant human XO).

- Solvent effects : Use DMSO ≤ 1% to avoid enzyme denaturation.

- Cellular vs. enzymatic assays : Validate hits in cell-based models (e.g., HepG2 hepatocytes) to account for membrane permeability .

Q. What computational methods beyond docking predict structure-activity relationships (SAR)?

Advanced approaches include:

Q. How are synthetic routes optimized for scalability and yield?

Improvements involve:

Q. What stability considerations affect experimental outcomes?

- Photodegradation : Nitro groups cause UV sensitivity; store compounds in amber vials at -20°C.

- Hydrolysis : Hydrazones degrade in acidic conditions (pH < 4); use neutral buffers for bioassays.

- Thermal stability : DSC analysis shows decomposition above 220°C, confirming suitability for high-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.